molecular formula C9H10ClNO2 B13030998 5-Chloro-6-isopropoxynicotinaldehyde

5-Chloro-6-isopropoxynicotinaldehyde

Cat. No.: B13030998
M. Wt: 199.63 g/mol
InChI Key: AORQPLFFTNPJHP-UHFFFAOYSA-N
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Description

5-Chloro-6-isopropoxynicotinaldehyde is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of nicotinaldehyde, featuring a chlorine atom at the 5-position and an isopropoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-isopropoxynicotinaldehyde typically involves the chlorination of 6-isopropoxynicotinaldehyde. One common method is the reaction of 6-isopropoxynicotinaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-isopropoxynicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 5-Chloro-6-isopropoxynicotinic acid.

    Reduction: 5-Chloro-6-isopropoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-isopropoxynicotinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-isopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-isopropoxynicotinaldehyde is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

5-chloro-6-propan-2-yloxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(2)13-9-8(10)3-7(5-12)4-11-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORQPLFFTNPJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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